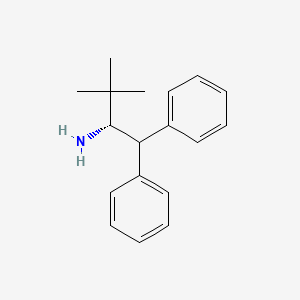

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane

Description

Properties

IUPAC Name |

(2S)-3,3-dimethyl-1,1-diphenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRLMXUCFVPFGS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584265 | |

| Record name | (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-91-2 | |

| Record name | (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane typically involves the introduction of the amino group at the chiral center adjacent to a sterically hindered carbon bearing two phenyl groups and two methyl groups. The key challenge is to maintain stereochemical integrity and achieve high enantiomeric excess.

Reported Preparation Methods

While direct detailed procedures specific to this compound are limited in open literature, related compounds and analogues provide insight into effective synthetic approaches:

| Method Number | Reaction Type | Conditions & Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination of ketone precursor | Starting from (S)-3,3-dimethyl-1,1-diphenylbutan-2-one with ammonia or amine source, using reducing agents like NaBH4 or catalytic hydrogenation under stereoselective conditions | Typically high (not explicitly reported) | Common approach for chiral amines; controlling stereochemistry via chiral catalysts or auxiliaries |

| 2 | Asymmetric synthesis via chiral auxiliaries | Employing chiral ligands or auxiliaries to induce stereoselectivity during amination or alkylation steps | High enantiomeric purity | Often used in pharmaceutical intermediate synthesis to ensure (S)-configuration |

| 3 | Resolution of racemic mixture | Chemical or enzymatic resolution of racemic amine to isolate (S)-enantiomer | Moderate to high | Less efficient than asymmetric synthesis but feasible for lab scale |

Specific Example from Related Literature

A synthesis involving lithium methoxide in n-heptane at 100℃ for 3 hours was used for related compounds, yielding up to 95% product with high selectivity. Although this example refers to a related amino alcohol derivative, it demonstrates the utility of lithium methoxide as a catalyst/base in stereoselective amination reactions.

Another reported method involves refluxing (S)-tert-leucinol with salicylaldehyde in ethanol with sodium sulfate for 16 hours, followed by purification to yield chiral amino alcohol derivatives with 79% yield. This method highlights the use of condensation reactions followed by purification steps for chiral amino compounds.

Reaction Conditions and Yields Summary Table

| Reaction Agent | Solvent | Temperature | Time | Yield (%) | Product Notes |

|---|---|---|---|---|---|

| Lithium methoxide | n-Heptane | 100℃ | 3 hours | 93-95 | High selectivity, white powder product |

| Lithium hydroxide | n-Heptane | 100℃ | 3 hours | 90 | Slightly lower yield compared to lithium methoxide |

| Sodium sulfate (as drying agent) | Ethanol | Reflux | 16 hours | 79 | Used in condensation reactions for amino alcohol derivatives |

Analytical Characterization

- The synthesized compounds are typically characterized by 1H-NMR , showing distinct chemical shifts corresponding to aromatic protons, methyl groups, and amino protons.

- Optical rotation measurements confirm the stereochemistry with values such as [α]D20 = -18.5 (c 0.1, acetone) for related amino alcohols, indicating enantiomeric purity.

- Purity and identity are further confirmed by HPLC , LC-MS , and melting point analysis.

Research Findings and Notes

- The use of lithium methoxide as a base catalyst in non-polar solvents (n-heptane) at elevated temperatures favors high yield and selectivity in the formation of chiral amines structurally related to this compound.

- The steric bulk from the two phenyl groups and the dimethyl substitution enhances the stability of the chiral center, allowing for stereoselective synthesis.

- Condensation reactions with aldehydes (e.g., salicylaldehyde) and subsequent reduction or amination steps are common in the preparation of chiral amino alcohols and amines in this class.

- Enantiomeric purity is critical for pharmaceutical applications, and hence asymmetric synthesis or chiral resolution methods are preferred.

Chemical Reactions Analysis

Role in Asymmetric Catalysis

This compound serves as a precursor for chiral ligands in transition-metal-catalyzed enantioselective reactions. For example:

-

Cu(II)-Catalyzed Michael Addition : When complexed with Cu(OAc)₂·H₂O, derivatives of this amine form N,O-bidentate ligands that enable diastereo- and enantioselective 1,4-additions of glycine derivatives to alkylidene malonates .

-

Key Metrics :

Reaction Component Conditions/Outcome Catalyst Loading 10 mol% Cu(OAc)₂·H₂O + 11 mol% ligand Solvent Anhydrous THF with 4Å molecular sieves Enantiomeric Excess (ee) Up to 96% Diastereomeric Ratio (dr) 20:1 (anti:syn)

-

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic displacements under basic conditions:

Cyclization via Mesylation

The hydroxyl group undergoes mesylation (MsCl/NEt₃) to form imidazoquinoline derivatives:

-

Formation of Imidazo[1,2-a]quinoline : Treatment with methanesulfonyl chloride at 0°C followed by reflux in chloroform induces cyclization, producing a fused heterocycle with retained stereochemistry .

-

Analytical Data :

-

HRMS : m/z 445.0901 ([M+H]⁺, calc. 445.0916)

-

¹³C NMR : δ 20.7 (CH₃), 57.4 (C-N), 69.4 (C-O)

-

-

Thermal Stability and Decomposition

While not directly reported for this compound, structurally related diphenylbutane derivatives decompose at elevated temperatures (>150°C) to form radicals, suggesting potential use as initiators in polymerization.

Scientific Research Applications

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and receptors due to its chiral nature.

Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Comparative Analysis

a) Chain Length and Substituents

- Pentane Derivative (CAS 352535-74-1) : The extended pentane backbone and fluorine substituent at C1 introduce steric and electronic effects. Fluorine’s electronegativity may enhance binding affinity in receptor-ligand interactions, while the methyl group at C4 increases hydrophobicity .

- Butanol Derivative (CAS 144054-70-6): The hydroxyl group at C1 significantly increases polarity, improving solubility in polar solvents. This functional group also enables participation in hydrogen bonding, making it suitable for coordination chemistry .

b) Functional Group Differences

- Amide Derivatives (CAS 49214-87/49214-88) : The replacement of the primary amine with an amide group reduces nucleophilicity and basicity. This modification enhances stability under acidic conditions, making these derivatives preferable for peptide coupling reactions .

c) Stereochemical Impact

Physicochemical and Commercial Considerations

- Solubility: The hydroxyl-containing butanol derivative (CAS 144054-70-6) is more water-soluble than the hydrophobic target compound.

- Pricing : Amide derivatives (e.g., CAS 49214-87) are priced at ¥24,600/100 mg , reflecting their specialized applications in medicinal chemistry .

- Storage: Compounds like the butanol derivative require stringent moisture control due to the hydroxyl group’s hygroscopicity .

Biological Activity

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane, with the molecular formula C₁₈H₂₃N and a molecular weight of 253.38 g/mol, is a chiral organic compound notable for its unique steric properties and potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a butane backbone substituted with two bulky diphenyl groups and an amino group. Its chiral center contributes significantly to its biological activity, affecting how it interacts with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N |

| Molecular Weight | 253.38 g/mol |

| Melting Point | 73-76 °C |

| Density | 1.672 g/cm³ |

| Boiling Point | 317.2 °C |

Research indicates that this compound may interact with various receptors in the central nervous system, particularly serotonin and dopamine receptors. These interactions could influence mood regulation and behaviors associated with anxiety and depression.

Molecular Targets:

- Serotonin Receptors : Modulation of serotonin levels can impact mood and anxiety.

- Dopamine Receptors : Involvement in reward pathways and motor control.

Neuropharmacological Effects

Preliminary studies suggest that this compound exhibits notable effects on neurotransmitter systems:

- Anxiolytic Effects : Potential reduction in anxiety-related behaviors.

- Antidepressant Activity : May enhance mood through serotonin modulation.

Case Studies

-

Study on Neurotransmitter Interaction :

A study evaluated the binding affinity of this compound to serotonin receptors. Results indicated significant receptor binding, suggesting its potential as an antidepressant candidate. -

Behavioral Assessment :

In behavioral models assessing anxiety, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups, indicating its therapeutic potential.

Research Findings

Recent findings have highlighted the compound's pharmacological potential:

- Binding Affinity : It shows promising binding affinities to both serotonin and dopamine receptors.

- Therapeutic Applications : Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane in academic settings?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective alkylation of diphenylketimine precursors using chiral ligands (e.g., BINOL derivatives) can yield the desired (S)-configuration. Post-synthetic purification via recrystallization or chromatography ensures stereochemical integrity. Refer to advanced organic synthesis textbooks for detailed reaction mechanisms and catalyst selection .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in airtight, light-resistant containers to prevent oxidation and moisture absorption. Safety data sheets recommend using gloves, goggles, and fume hoods during handling due to potential respiratory and skin irritation . Stability testing via periodic HPLC analysis (e.g., using C18 columns) is advised to monitor degradation .

Q. What analytical techniques validate the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard for enantiopurity assessment. Polarimetry and nuclear Overhauser effect (NOE) NMR experiments can corroborate stereochemistry. For absolute configuration confirmation, single-crystal X-ray diffraction is definitive .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict transition-state geometries and enantiomer energy differences. Software like Gaussian or ORCA models reaction pathways, while molecular docking tools (e.g., AutoDock) assess chiral ligand-substrate interactions. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling refines computational predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR or MS data often arise from stereochemical ambiguities or impurities. Use 2D NMR techniques (COSY, HSQC, HMBC) to assign signals unambiguously. High-resolution mass spectrometry (HRMS) and independent synthesis of proposed byproducts can clarify structural discrepancies. Cross-referencing with databases like PubChem or DSSTox ensures alignment with known spectra .

Q. How to design catalytic studies to evaluate this compound’s efficacy in asymmetric reactions?

- Methodological Answer : Screen the compound as a chiral auxiliary or catalyst in model reactions (e.g., aldol additions or Michael reactions). Monitor enantiomeric excess (ee) via chiral GC/HPLC and compare turnover frequencies (TOF) against benchmark catalysts. Kinetic profiling under varied temperatures and solvents identifies optimal reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.